An In-depth Technical Guide on the Role of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in Fatty Acid Metabolism
An In-depth Technical Guide on the Role of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in Fatty Acid Metabolism
Abstract
This technical guide provides a comprehensive examination of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We will explore its precise role in the biosynthesis of docosahexaenoic acid (DHA), the enzymatic machinery responsible for its transformation, and its clinical relevance in the context of peroxisomal disorders. Furthermore, this guide details robust analytical methodologies for the extraction and quantification of this and related acyl-CoA species, offering valuable protocols for researchers and drug development professionals.
Introduction: The Significance of Very-Long-Chain Fatty Acids and Peroxisomal Metabolism
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids and precursors to essential signaling molecules.[1] Unlike shorter fatty acids, which are primarily metabolized in the mitochondria, VLCFAs undergo an initial chain-shortening process within peroxisomes.[2] This peroxisomal β-oxidation is not directly coupled to ATP synthesis but is crucial for maintaining lipid homeostasis.[3] Dysregulation of this pathway leads to the accumulation of toxic levels of VLCFAs, a hallmark of severe and often fatal genetic disorders such as Zellweger spectrum disorders and D-bifunctional protein (DBP) deficiency.[1][4]
One of the vital roles of peroxisomal β-oxidation is in the final step of de novo docosahexaenoic acid (DHA, 22:6n-3) synthesis. DHA is a critical omega-3 fatty acid essential for brain development and function, as well as retinal and cardiovascular health. The synthesis of DHA involves the elongation and desaturation of shorter dietary fatty acids, like α-linolenic acid, to tetracosahexaenoic acid (24:6n-3) in the endoplasmic reticulum. This C24 fatty acid is then transported to the peroxisome for a single cycle of β-oxidation to yield DHA.[5][6] It is within this crucial final step that (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA emerges as a key, stereospecific intermediate.
The Biochemical Pathway: DHA Synthesis via Peroxisomal β-Oxidation
The conversion of tetracosahexaenoyl-CoA (C24:6n-3-CoA) to DHA-CoA (C22:6n-3-CoA) in the peroxisome is a four-step process, mirroring the canonical β-oxidation spiral. The intermediate, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, is formed in the second step and consumed in the third.
The key enzymatic steps are:
-
Oxidation: The pathway is initiated by a straight-chain acyl-CoA oxidase (ACOX1), which introduces a double bond between the α and β carbons of tetracosahexaenoyl-CoA, yielding trans-2-tetracosahexaenoyl-CoA.[6][7]
-
Hydration: The resulting enoyl-CoA is then hydrated by the 2-enoyl-CoA hydratase activity of the D-bifunctional protein (DBP). This stereospecific reaction adds a hydroxyl group to the β-carbon, forming (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA .[8][9]
-
Dehydrogenation: The same D-bifunctional protein then catalyzes the NAD⁺-dependent dehydrogenation of the 3-hydroxyacyl-CoA intermediate. Its (3R)-hydroxyacyl-CoA dehydrogenase activity converts the hydroxyl group into a keto group, producing 3-ketotetracosahexaenoyl-CoA.[8][10]
-
Thiolysis: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, such as sterol carrier protein X (SCPx), which releases acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA).[6]
This pathway underscores the indispensable role of D-bifunctional protein and its precise stereochemical control in the synthesis of a vital polyunsaturated fatty acid.
Enzymology and Clinical Significance: The Central Role of D-Bifunctional Protein (DBP)
The D-bifunctional protein, encoded by the HSD17B4 gene, is a multifunctional enzyme with three domains: an N-terminal dehydrogenase, a central hydratase, and a C-terminal sterol carrier protein 2-like domain.[11][12] Its hydratase and dehydrogenase domains catalyze the second and third steps of peroxisomal β-oxidation, respectively.
Clinical Relevance: D-Bifunctional Protein Deficiency
Mutations in the HSD17B4 gene can lead to D-bifunctional protein deficiency, a severe autosomal recessive disorder of peroxisomal fatty acid oxidation.[4] The clinical presentation often resembles Zellweger syndrome and includes neonatal hypotonia, seizures, craniofacial dysmorphism, and profound neurological impairment, typically leading to death within the first two years of life.[10][13]
The deficiency is classified into three main types based on the affected enzymatic activities:
-
Type I: Deficiency in both hydratase and dehydrogenase activities.
-
Type II: Isolated hydratase deficiency.
-
Type III: Isolated dehydrogenase deficiency.[8]
In Type III DBP deficiency, the inability to convert (3R)-hydroxyacyl-CoA intermediates, such as (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, to their corresponding 3-ketoacyl-CoAs leads to their accumulation, along with their precursors. This blockage disrupts not only DHA synthesis but also the degradation of other VLCFAs and branched-chain fatty acids, contributing to the severe pathophysiology of the disease.[4][7] Diagnosis relies on biochemical analysis of plasma to detect elevated levels of VLCFAs and bile acid intermediates, followed by enzymatic assays in cultured fibroblasts and genetic sequencing of the HSD17B4 gene.[4]
Analytical Methodologies for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
The accurate quantification of very-long-chain acyl-CoAs and their hydroxylated intermediates is essential for both basic research and the clinical diagnosis of metabolic disorders. Due to their low abundance and complex biological matrices, highly sensitive and specific methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[14][15]
Experimental Workflow: From Tissue to Data
The following workflow outlines the key stages for the analysis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA from biological samples.
Detailed Experimental Protocol: Extraction and Quantification
This protocol provides a detailed methodology for the extraction and analysis of long-chain acyl-CoAs, adaptable for intermediates like (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Step 1: Sample Homogenization and Extraction
-
Causality: The initial steps are designed to rapidly halt enzymatic activity and efficiently extract the target analytes while removing interfering proteins. Freeze-clamping the tissue preserves the metabolic state. An acidic buffer (pH ~4.9) is used during homogenization to maintain the stability of the thioester bond in acyl-CoAs.[15] A mixture of acetonitrile and isopropanol serves to precipitate proteins and solubilize the amphipathic acyl-CoA molecules.[16]
-
Protocol:
-
Weigh 50-100 mg of frozen tissue, keeping it frozen on dry ice.
-
In a pre-chilled glass homogenizer, add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing a known quantity of an appropriate internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA).
-
Add the frozen tissue and homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol to the homogenate and mix, followed by 2 mL of acetonitrile.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation and extraction.
-
Centrifuge at >3000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.[15]
-
Step 2: Solid-Phase Extraction (SPE) for Purification
-
Causality: SPE is employed to selectively isolate and concentrate the acyl-CoAs from the crude extract. Anion-exchange SPE is effective because the phosphate groups of the Coenzyme A moiety are negatively charged, allowing them to bind to the positively charged stationary phase while neutral lipids and other contaminants are washed away.[16]
-
Protocol:
-
Condition an anion-exchange SPE column (e.g., 2-(2-pyridyl)ethyl functionalized silica) with an appropriate acidic organic solvent mixture.[16]
-
Acidify the supernatant from Step 1 with glacial acetic acid.
-
Load the acidified supernatant onto the conditioned SPE column.
-
Wash the column with the conditioning solvent to remove unbound impurities.
-
Elute the acyl-CoAs with a high-salt organic solvent mixture (e.g., methanol/250 mM ammonium formate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
Step 3: LC-MS/MS Analysis
-
Causality: Reverse-phase liquid chromatography separates acyl-CoAs based on the length and unsaturation of their fatty acyl chains. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. Acyl-CoAs are typically analyzed in positive electrospray ionization (ESI) mode, as the adenosine moiety is readily protonated.[14]
-
Protocol:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Ammonium hydroxide in water (pH ~10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For quantification, a specific transition must be determined for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. This would involve monitoring the fragmentation of its protonated precursor ion [M+H]⁺ to a characteristic product ion, often corresponding to the adenosine diphosphate moiety.
-
-
Data Presentation
Quantitative results should be presented in a clear, tabular format, comparing levels of the target analyte across different experimental conditions or tissue types.
| Analyte | Control Group (pmol/mg protein) | Treatment Group (pmol/mg protein) | p-value |
| Tetracosahexaenoyl-CoA | 1.5 ± 0.3 | 1.4 ± 0.2 | >0.05 |
| (3R)-3-hydroxytetracosatetraenoyl-CoA | 0.2 ± 0.05 | 2.1 ± 0.4 | <0.01 |
| DHA-CoA | 5.8 ± 0.9 | 1.2 ± 0.3 | <0.01 |
| Table 1: Hypothetical quantitative data demonstrating the accumulation of the 3-hydroxy intermediate in a model of DBP deficiency. |
Conclusion and Future Directions
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a pivotal, stereospecific intermediate in the peroxisomal β-oxidation pathway responsible for the final maturation of docosahexaenoic acid. Its metabolism is entirely dependent on the dehydrogenase activity of the D-bifunctional protein, making it a critical node in VLC-PUFA synthesis. The accumulation of this and related metabolites serves as a key diagnostic marker for D-bifunctional protein deficiency, a devastating peroxisomal disorder.
Future research should focus on elucidating the precise kinetic parameters of DBP with this specific substrate to better model the metabolic flux through this pathway in both healthy and diseased states. Furthermore, the development of high-throughput analytical methods will be crucial for screening potential therapeutic agents aimed at mitigating the effects of peroxisomal β-oxidation defects. Understanding the intricate details of this metabolic step provides a foundation for developing novel diagnostic and therapeutic strategies for a range of metabolic diseases.
References
-
Baes, M., & Van Veldhoven, P. P. (2016). Peroxisomal Disorders: A Review on Cerebellar Pathologies. Frontiers in Neuroscience, 10, 433. [Link]
-
Cui, Y., et al. (2022). Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations. Frontiers in Cell and Developmental Biology, 10, 988339. [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987–1995. [Link]
-
Gao, C., et al. (2022). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. International Journal of Molecular Sciences, 23(20), 12488. [Link]
-
GeneCards. (n.d.). HSD17B4 Gene. Retrieved from [Link]
-
Hagve, T. A. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995. [Link]
-
Lazarow, P. B., & de Duve, C. (1976). A fatty acyl-CoA oxidizing system in rat liver peroxisomes; enhancement by clofibrate, a hypolipidemic drug. Proceedings of the National Academy of Sciences of the United States of America, 73(6), 2043–2046. [Link]
-
Minkler, P. E., & Hoppel, C. L. (2010). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 407(2), 264–265. [Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894. [Link]
-
Minkler, P. E., Kerner, J., & Hoppel, C. L. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(3), 564-570. [Link]
-
MedlinePlus. (2014). HSD17B4 gene. Retrieved from [Link]
-
Ognean, L., et al. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. Medicina, 60(5), 735. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system. Annual Review of Nutrition, 21, 193–230. [Link]
-
ResearchGate. (n.d.). Metabolic pathway leading to docosahexaenoic acid (DHA) synthesis. Retrieved from [Link]
-
Tahri-Joutey, M., Andreoletti, P., Surapureddi, S., Nasser, B., Cherkaoui-Malki, M., & Latruffe, N. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 22(16), 8969. [Link]
-
The Medical Biochemistry Page. (n.d.). D-Bifunctional Protein Deficiency. Retrieved from [Link]
-
Wanders, R. J. A., et al. (2020). Four patients with D-bifunctional protein (DBP) deficiency: Expanding the phenotypic spectrum of a highly variable disease. Molecular Genetics and Metabolism Reports, 24, 100633. [Link]
-
Wang, Y., & Li, L. (2014). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 86(15), 7565–7572. [Link]
-
Wikipedia. (n.d.). D-bifunctional protein deficiency. Retrieved from [Link]
-
Wierzbicki, A. S., Lloyd, M. D., Schofield, C. J., Feher, M. D., & Gibson, K. M. (2002). D-bifunctional protein deficiency: a new peroxisomal disorder. Journal of Inherited Metabolic Disease, 25(2), 137-140. [Link]
-
Ferdinandusse, S., Denis, S., et al. (2021). D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia. JIMD Reports, 60(1), 3-9. [Link]
-
Ferdinandusse, S., et al. (2017). Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics. Journal of Inherited Metabolic Disease, 40(6), 823-832. [Link]
-
Hashimoto, F., Furuya, Y., & Hayashi, H. (2001). Accumulation of medium chain acyl-CoAs during beta-oxidation of long chain fatty acid by isolated peroxisomes from rat liver. Biological & Pharmaceutical Bulletin, 24(6), 600-606. [Link]
-
Luthria, D. L., & Sprecher, H. (1998). Analysis of the acyl-CoAs that accumulate during the peroxisomal beta-oxidation of arachidonic acid and 6,9,12-octadecatrienoic acid. Journal of Lipid Research, 39(1), 45-52. [Link]
-
ResearchGate. (n.d.). D-bifunctional protein peroxisomal enzymatic activity. Retrieved from [Link]
-
Osmundsen, H., & Neat, C. E. (1981). Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate. FEBS Letters, 128(1), 171-175. [Link]
-
Ferdinandusse, S., et al. (2016). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Journal of Inherited Metabolic Disease, 39(3), 397-406. [Link]
-
Tsachaki, M., & Gkorgkolis, I. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
-
GeneCards. (n.d.). HSD17B4 Gene. Retrieved from [Link]
-
Chen, Z., et al. (2021). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review. Frontiers in Pediatrics, 9, 658631. [Link]
-
MedlinePlus. (2014). HSD17B4 gene. Retrieved from [Link]
-
ResearchGate. (n.d.). D-bifunctional protein peroxisomal enzymatic activity. Retrieved from [Link]
-
University of San Diego. (n.d.). Human MDH CS Summary. Retrieved from [Link]
-
University of San Diego. (n.d.). The malate dehydrogenase laboratories. Retrieved from [Link]
-
Asadollahi, R., et al. (2017). Kinetic characterization of malate dehydrogenase in normal and malignant human breast tissues. Oncology Research, 25(6), 943-949. [Link]
-
Chen, J., et al. (2019). Molecular Characteristics of the Malate Dehydrogenase (MDH) Gene Family in Spirometra mansoni (Cestoda: Diphyllobothriidea). Pathogens, 8(4), 221. [Link]
-
Stelly, C. E., et al. (2021). Structural Characterization of the Human Cytosolic Malate Dehydrogenase I. Biochemistry and Molecular Biology Education, 49(6), 841-849. [Link]
Sources
- 1. Peroxisomal Disorders: A Review on Cerebellar Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medlineplus.gov [medlineplus.gov]
- 11. researchgate.net [researchgate.net]
- 12. genecards.org [genecards.org]
- 13. Four patients with D-bifunctional protein (DBP) deficiency: Expanding the phenotypic spectrum of a highly variable disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
